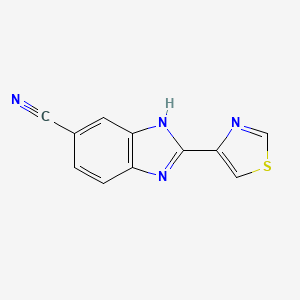

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile

Description

Historical Context of Thiazole-Benzodiazole Hybrid Compounds

The development of thiazole-benzodiazole hybrid compounds represents a significant evolution in heterocyclic chemistry that emerged from the convergence of two historically important chemical families. Thiazole compounds trace their origins to the pioneering work of Hantzsch, who reported the first synthesis of thiazole in 1887 through the reaction of alpha-haloketone or aldehyde with thioamide. This foundational work established the Hantzsch thiazole synthesis as a cornerstone methodology that continues to influence contemporary synthetic approaches.

The historical significance of thiazole derivatives extends beyond synthetic methodology to their recognition as essential components in biological systems. Thiazole rings are notably present as components of vitamin thiamine (B1), establishing their fundamental importance in biochemistry. The subsequent discovery of thiazole-containing natural products, including peptide alkaloids, metabolites, and cyclopeptides, demonstrated the broad spectrum of pharmacological potentials inherent in these structural frameworks.

Benzodiazole derivatives emerged as equally important heterocyclic compounds through systematic investigations that revealed their diverse biological activities. The comprehensive review of benzodiazole derivatives reported in recent literature demonstrates their significant potential as antibacterial, anti-inflammatory, and anticancer agents. The development of benzimidazole-thiazole hybrid systems represents a strategic approach to combining the beneficial properties of both heterocyclic motifs.

The molecular hybridization strategy that led to compounds like 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile emerged from recognition that individual heterocyclic systems could be synergistically combined to enhance biological activity while reducing adverse effects. This approach has proven particularly successful in the development of thiazole-linked hybrids that exhibit enhanced therapeutic attributes compared to their individual components.

Significance in Heterocyclic Chemistry Research

The significance of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile in heterocyclic chemistry research stems from its position as a representative compound within the broader category of bioactive hybrid frameworks. Heterocyclic hybrid frameworks represent a burgeoning domain within drug discovery and medicinal chemistry, attracting considerable attention in recent years due to their enhanced pharmacological profiles.

Research investigations have demonstrated that thiazole derivatives exhibit a comprehensive range of beneficial biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-oxidant, and analgesic effects. The integration of these properties with the established biological activities of benzodiazole derivatives creates synergistic effects that extend beyond the sum of individual components.

The compound serves as an important model system for understanding structure-activity relationships in heterocyclic hybrids. Studies of thiazole-based derivatives have revealed that the strategic positioning of functional groups significantly influences biological activity. The presence of the carbonitrile group at the 5-position of the benzodiazole ring adds another dimension to the compound's potential interactions with biological targets.

Contemporary research has focused on the development of efficient synthetic methodologies for thiazole-benzodiazole hybrids, with particular emphasis on the Hantzsch-thiazole synthesis utilizing phenacyl bromide as substrate. These methodological advances have enabled researchers to systematically explore structure-activity relationships and optimize biological activities through strategic molecular modifications.

The compound's significance extends to its role in advancing understanding of heterocyclic reaction mechanisms and synthetic strategies. The synthesis of thiazole-linked hybrids through three plus two heterocyclization reactions has provided valuable insights into the fundamental principles governing heterocyclic formation and reactivity patterns.

Overview of Structural Characteristics

The structural characteristics of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile reflect the sophisticated molecular architecture achievable through modern heterocyclic synthesis. The compound possesses a molecular formula of C11H6N4S with a molecular weight of 226.26, indicating a compact yet structurally complex arrangement of atoms.

The thiazole moiety within the compound structure represents a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole rings are characterized by significant pi-electron delocalization and possess considerable aromaticity, as evidenced by proton nuclear magnetic resonance chemical shifts that absorb between 7.27 and 8.77 parts per million. This aromaticity contributes to the compound's stability and influences its reactivity patterns.

The benzodiazole component consists of a fused ring system that combines benzene and imidazole rings. This structural feature provides additional aromatic stabilization and creates multiple sites for potential chemical modification and biological interaction. The benzimidazole core has been extensively studied for its biological activities and represents a privileged scaffold in medicinal chemistry.

The carbonitrile functional group positioned at the 5-position of the benzodiazole ring introduces significant electronic effects that influence both the compound's chemical reactivity and biological activity. Nitrile groups are known to participate in hydrogen bonding interactions and can serve as important pharmacophoric elements in drug design.

| Structural Component | Chemical Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Complete Compound | C11H6N4S | 226.26 | Hybrid heterocyclic structure |

| Thiazole Ring | C3H3NS | 85.13 | Five-membered aromatic heterocycle |

| Benzodiazole Core | C7H5N2 | 117.13 | Fused benzene-imidazole system |

| Carbonitrile Group | CN | 26.02 | Electron-withdrawing substituent |

Position Within Nitrogen-Sulfur Heterocycle Classification Systems

The classification of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile within nitrogen-sulfur heterocycle classification systems reflects the systematic organization of heterocyclic compounds based on structural and compositional criteria. According to the Hantzsch-Widman nomenclature system, which provides systematic chemical nomenclature for heterocyclic parent hydrides, the compound incorporates multiple heterocyclic components that require careful classification.

Within the broader classification framework established by the World Intellectual Property Organization, the compound falls under the C07D classification for heterocyclic organic compounds containing elements other than carbon, hydrogen, halogen, oxygen, nitrogen, sulfur, selenium, or tellurium. Specifically, the compound contains rings that qualify as heterocycles due to the presence of nitrogen and sulfur atoms as ring members.

The thiazole component places the compound within the family of azoles, which includes imidazoles and oxazoles as related heterocyclic systems. The thiazole ring can be classified using Hantzsch-Widman nomenclature, where the prefix "thia" indicates the presence of sulfur and "aza" indicates nitrogen, though the established name "thiazole" takes precedence.

The benzodiazole component represents a more complex classification challenge due to its fused ring nature. According to systematic classification rules, compounds containing two or more hetero rings that are part of the same condensed ring system are classified in specific ranges designated for such structures. The benzimidazole core represents a fusion of benzene with imidazole, creating a bicyclic aromatic system.

The overall compound classification must consider the hierarchical organization where the last place priority rule applies, meaning that in the absence of contrary indication, the compound is classified in the last appropriate subclass. The presence of multiple heterocyclic components requires consideration of each structural element while maintaining focus on the overall molecular architecture.

The systematic position of this compound within nitrogen-sulfur heterocycle classification systems demonstrates the sophisticated organizational frameworks necessary to categorize the increasing complexity of modern heterocyclic compounds. These classification systems provide essential organizational tools for chemical literature, patent documentation, and systematic chemical research methodologies.

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNURVJUCHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the formation of the thiazole ring followed by its fusion with the benzodiazole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions . The reaction conditions often include the use of microwave-assisted synthesis to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Thiazole-BDZ has shown promising results in anticancer research. Studies indicate that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds incorporating the thiazole moiety demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance cytotoxic activity against cancer cells such as HT29 and Jurkat cells .

Anticonvulsant Properties

Thiazole-BDZ derivatives have been evaluated for anticonvulsant activity. In a study involving various thiazole-integrated compounds, some exhibited significant protective effects against seizures induced by pentylenetetrazol (PTZ). The most effective analogues were found to eliminate the tonic extensor phase of seizures, indicating their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives. Compounds containing the thiazole ring have been tested against a range of bacterial and fungal pathogens, showing varying degrees of effectiveness. The presence of electron-withdrawing groups on the thiazole ring was correlated with enhanced antimicrobial activity .

Case Study 1: Antitumor Efficacy

In a recent study published in MDPI, a series of thiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific structural modifications significantly increased their antiproliferative effects, leading to further investigation into their mechanisms of action .

Case Study 2: Anticonvulsant Screening

A comprehensive screening of thiazole derivatives for anticonvulsant activity revealed that certain modifications could drastically improve efficacy in seizure models. The study highlighted the importance of substituent groups on the thiazole ring in enhancing pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the disruption of critical biochemical processes. The thiazole ring, in particular, is known to facilitate the formation of acetylcholine, which is essential for the normal functioning of the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, heterocyclic cores, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Replacing thiazole with pyridine (as in ) increases nitrogen content, altering solubility and hydrogen-bonding capacity .

Biological Activity :

- Compounds like 9a-e () exhibit enhanced bioactivity due to their triazole-acetamide-thiazole extensions, which likely improve target binding via multipoint interactions .

- The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability compared to larger derivatives.

Synthetic Complexity :

- The target compound is synthesized via direct coupling (e.g., SNAr or Suzuki reactions), whereas 9a-e derivatives require multi-step click chemistry and amide coupling .

- Pyrazole derivatives () involve thiol-alkylation reactions, highlighting divergent synthetic pathways for carbonitrile-containing heterocycles .

Biological Activity

2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The compound features a thiazole moiety fused with a benzodiazole structure, which is known to influence its biological properties. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of thiazole and benzodiazole have shown promising cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of similar thiazole derivatives, compounds were tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that certain thiazole derivatives exhibited IC50 values in the range of 10–30 µM, demonstrating significant anticancer activity due to structural modifications such as electron-withdrawing groups on the phenyl ring .

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 | 10 | Induction of apoptosis via caspase activation |

| Compound B | WM793 | 25 | Inhibition of cell proliferation |

| 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile | U251 & WM793 | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.

Research Findings

A study demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile can be influenced by various substituents on its structure. The following factors are critical in determining its efficacy:

- Electron-Withdrawing Groups : Enhance cytotoxicity by stabilizing the active form of the drug.

- Hydrophobic Interactions : Improve binding affinity to target proteins.

Q & A

Basic: What are the optimized synthetic protocols for preparing 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile?

Answer:

The synthesis typically involves multi-step heterocyclic condensation. demonstrates that derivatives of benzodiazole-thiazole hybrids are synthesized via:

- Cyclocondensation: Reaction of substituted benzaldehyde derivatives with thiourea or thioamides under acidic conditions (e.g., acetic acid or H₂SO₄) to form the thiazole ring.

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve yields by stabilizing intermediates.

- Catalytic systems: Copper(I)-catalyzed click chemistry (e.g., CuI with sodium ascorbate) for triazole linker formation in related structures .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity (>95% by HPLC).

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Answer:

Structural confirmation requires a combination of:

- ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm) confirm benzodiazole and thiazole integration .

- IR spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C) verify functional groups.

- Elemental analysis: Matches calculated C, H, N, S content within ±0.3% error .

- Mass spectrometry (HRMS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 255.05 for C₁₁H₆N₄S).

Advanced: How do computational docking studies explain the bioactivity of benzodiazole-thiazole hybrids?

Answer:

Molecular docking (e.g., AutoDock Vina) reveals binding modes to biological targets. shows that analogs with electron-withdrawing substituents (e.g., -Br in compound 9c) exhibit stronger interactions with enzyme active sites via:

- Hydrogen bonding: Thiazole N and benzodiazole NH groups form H-bonds with catalytic residues.

- π-π stacking: Aromatic systems align with hydrophobic pockets (e.g., in α-glucosidase or kinase targets).

- Electrostatic complementarity: Nitrile groups enhance binding to polar residues (e.g., Asp/Glu) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Substituent effects: Electron-donating groups (e.g., -OCH₃ in 9e) may reduce activity against bacterial targets but enhance antifungal potency .

- Assay conditions: Varying pH (e.g., 6.5 vs. 7.4) or incubation times alter MIC values in antimicrobial tests .

- Cellular uptake: LogP values >3.5 improve membrane permeability but may reduce aqueous solubility, skewing in vitro results .

Resolution: Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Prodrug derivatization: Replace nitrile with amidoxime (-C(=NOH)NH₂) to enhance polarity .

- Co-solvent systems: Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .

- Salt formation: React with HCl or sodium phosphate to form water-soluble ionic derivatives .

- Nanoformulation: Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Advanced: How does X-ray crystallography inform structural optimization of benzodiazole-thiazole derivatives?

Answer:

Single-crystal X-ray data (e.g., ) reveal:

- Torsional angles: Planar benzodiazole-thiazole systems (dihedral angles <10°) enhance π-conjugation for fluorescence or charge transfer.

- Hydrogen-bond networks: Intermolecular H-bonds (N-H···N/S) guide crystal packing and stability.

- Halogen interactions: Bromine substituents form X···π contacts (3.5–4.0 Å), improving solid-state luminescence .

Advanced: What in silico methods predict metabolic stability of this compound?

Answer:

- CYP450 inhibition assays: Use SwissADME or MetaCore to predict interactions with CYP3A4/2D6.

- Metabolite identification: LC-MS/MS detects oxidative metabolites (e.g., sulfoxide or hydroxylation products).

- QSAR models: Correlate logD and polar surface area (<140 Ų) with hepatic clearance rates .

Advanced: How can substituent variation tune electronic properties for optoelectronic applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.